molecular formula C8H6ClN3O B3030569 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920966-13-8

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No. B3030569
CAS RN: 920966-13-8
M. Wt: 195.60
InChI Key: VQUZOZOEDPTJRR-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a chemical compound with the CAS Number: 920966-13-8 . It has a molecular weight of 195.61 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide were not found in the search results, similar compounds have been synthesized using microwave techniques . More detailed synthesis methods may be available in specialized chemical literature or databases.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClN3O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13/h1-3H, (H2,10,13) (H,11,12) . This indicates the presence of a pyrrolopyridine skeleton in the molecule . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .


Physical And Chemical Properties Analysis

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a solid at room temperature . The compound’s InChI key is VQUZOZOEDPTJRR-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Industry

It is a light yellow to brown powder or crystal . The compound is air sensitive and should be stored under inert gas .

Charge Density Analysis

The experimental charge density distribution in “4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” has been carried out using high resolution X-ray diffraction data . This analysis helps in understanding the topological features and electronic structure of the compound .

Density Functional Theory (DFT) Studies

The electronic structure of “4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” has been calculated by density functional theory (DFT) at the BLYP level . A large HOMO–LUMO energy gap (3.59 eV; HOMO is the highest occupied molecular orbital and LUMO is the lowest unoccupied molecular orbital) implies a high kinetic stability of the title compound .

Biological Activity

The compound has shown efficacy in reducing blood glucose . Therefore, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Cancer Research

In cancer research, the effect of “4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” on the migration and invasion abilities of 4T1 cells has been evaluated . This could potentially lead to new therapeutic strategies for cancer treatment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play a crucial role in cell proliferation, differentiation, and angiogenesis, making them significant targets in cancer therapy .

Mode of Action

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide interacts with its targets (FGFRs) by inhibiting their activity . This inhibition disrupts the normal signaling pathways of the FGFRs, leading to changes in cellular processes such as cell proliferation .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Under normal conditions, FGFRs activate signal transducers and activators of transcription proteins (STATs) in the cytoplasm . The inhibition of fgfrs by 4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carboxamide disrupts this process, affecting downstream effects such as gene transcription and cytokine-responsive gene expression .

Result of Action

The molecular and cellular effects of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting FGFRs, the compound disrupts cell signaling pathways, leading to these effects .

Action Environment

The action, efficacy, and stability of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored under inert gas . Other factors such as pH, temperature, and presence of other molecules can also affect the compound’s action.

properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13/h1-3H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUZOZOEDPTJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736048
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

CAS RN

920966-13-8
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid (840 mg) in N,N-dimethylformamide (8.4 mL) were added 1-hydroxybenzotriazole (808 mg) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (929 mg). The mixture was stirred at 60° C. for 30 minutes. The solution was cooled to ambient temperature and added 28% ammonium hydroxide aqueous solution (1.2 mL). The mixture was stirred at ambient temperature for 1 hour. To the solution were added water and chloroform and the mixture was extracted with chloroform. The extract was dried over MgSO4, filtrated and evaporated. The residue was purified by column chromatography on silica gel with chloroform and methanol (100:0 to 90:10) to give 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (90 mg) as a pale yellow powder.
Quantity
840 mg
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Reaction Step One
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808 mg
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929 mg
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8.4 mL
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1.2 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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